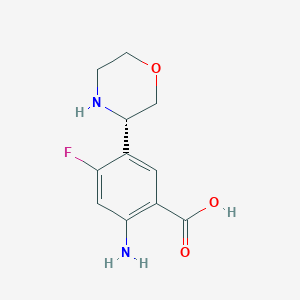
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a morpholine ring attached to a benzoic acid core. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid core, which can be achieved through various methods such as Friedel-Crafts acylation.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines.
Morpholine Ring Formation: The morpholine ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction may produce aminobenzoic acid derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-fluorobenzoic acid: Lacks the morpholine ring, making it less versatile in certain applications.
4-Fluoro-3-morpholinylbenzoic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
2-Amino-4-fluorobenzoic acid: Similar core structure but lacks the morpholine ring, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is unique due to the combination of its functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H13FN2O3 |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
2-amino-4-fluoro-5-[(3S)-morpholin-3-yl]benzoic acid |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m1/s1 |
Clé InChI |
OXHWLCTXCAIQRA-SNVBAGLBSA-N |
SMILES isomérique |
C1COC[C@@H](N1)C2=CC(=C(C=C2F)N)C(=O)O |
SMILES canonique |
C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



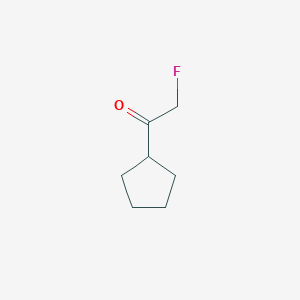
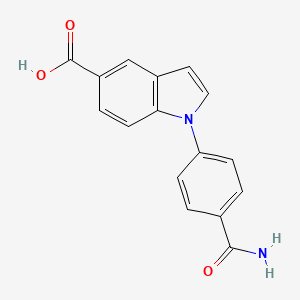

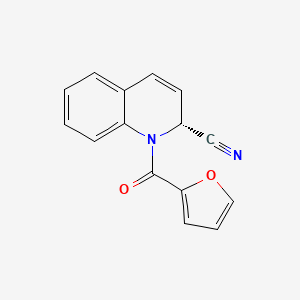

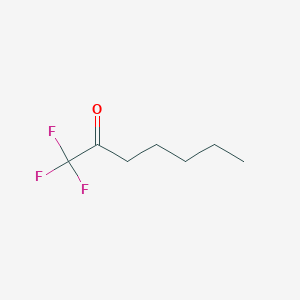

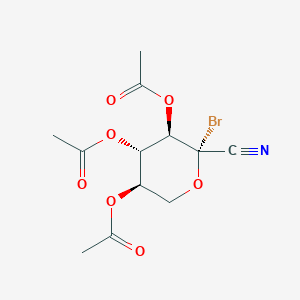
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)

![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)
